5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The unique structural feature of this molecule is the phenylcarbamoylmethyl group at position 1, which distinguishes it from other derivatives.
Properties
IUPAC Name |
5-amino-1-(2-anilino-2-oxoethyl)-N-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c18-16-15(17(25)20-13-9-5-2-6-10-13)21-22-23(16)11-14(24)19-12-7-3-1-4-8-12/h1-10H,11,18H2,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDOINTZJLZUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a hydrazine derivative, followed by cyclization with an alkyne to form the triazole ring. Subsequent functionalization steps introduce the amino and phenylcarbamoyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenylcarbamoyl group can be reduced to form amine derivatives.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Variations
The 1,2,3-triazole-4-carboxamide scaffold is highly modular, with modifications at three key positions:
- Position 1 (R1): Aryl or alkyl groups.
- Position 5 (R5): Amino group, often retained for bioactivity.
- N-substituent (Ramide): Varies widely, impacting target affinity and solubility.
The table below highlights structural analogs and their substituents:
Physicochemical Properties
- Solubility: Derivatives with polar Ramide groups (e.g., thiophen-2-ylmethyl, hydroxyethyl) exhibit improved aqueous solubility. For instance, 5-amino-1-((8-quinolinol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide benefits from the hydrophilic quinolinol moiety .
- Stability: Triazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl, bromo) show enhanced metabolic stability, as seen in 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide .
Biological Activity
5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide (referred to as ATC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of ATC is C18H19N5O, with a molecular weight of approximately 342.36 g/mol. The compound features a triazole ring and an amide functional group, contributing to its unique biological properties. The structural characteristics can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H19N5O |
| Molecular Weight | 342.36 g/mol |
| Functional Groups | Triazole, Amide |
Antimicrobial Properties
ATC has demonstrated significant antimicrobial activity, particularly as an inhibitor of bacterial SOS responses. In high-throughput screening assays, it exhibited an inhibitory concentration (IC50) of approximately 32 μM against RecA-mediated LexA cleavage, indicating potential as an antimicrobial agent . Its ability to bind proteins involved in bacterial stress responses suggests it may disrupt critical protein-protein interactions necessary for bacterial survival .
Antiparasitic Activity
Research has highlighted the potential of ATC against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease. A study utilized phenotypic high-content screening against infected VERO cells, identifying ATC as a promising candidate with significant suppression of parasite burden in mouse models . The optimization of the ATC series led to improvements in potency and metabolic stability, enhancing oral bioavailability and therapeutic potential against Chagas' disease .
Structure-Activity Relationship (SAR)
The biological activity of ATC can be influenced by various structural modifications. For example:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 5-amino-N-(4-chlorophenyl)-1H-[1,2,3]triazole-4-carboxamide | Chlorine substitution | Enhanced antimicrobial properties |
| 5-amino-N-(4-methoxyphenyl)-1H-[1,2,3]triazole-4-carboxamide | Methoxy group | Improved solubility |
| 5-amino-N-(2-fluorophenyl)-1H-[1,2,3]triazole-4-carboxamide | Fluorine substitution | Increased lipophilicity |
These modifications suggest that the presence and position of substituents on the phenyl ring can significantly alter the compound's pharmacological profile .
Cytotoxicity and Selectivity
ATC exhibits low cytotoxicity in mammalian cell lines, which is crucial for its development as a therapeutic agent. Studies indicated that it maintains selectivity over non-target cells such as HepG2 and VERO cells, with cellular ligand efficiency metrics supporting its potential for further development .
Case Studies and Research Findings
Several studies have explored the efficacy of ATC and its derivatives:
- Chagas Disease Treatment : A study found that optimized derivatives of ATC significantly reduced parasite load in infected mice, showcasing its potential as a novel treatment option for Chagas disease .
- Antibacterial Activity : Another research effort demonstrated that ATC could inhibit bacterial growth effectively in vitro, supporting its role as a lead compound for developing new antibiotics .
Q & A
Q. What are the key steps and optimized conditions for synthesizing 5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves a multi-step approach, including condensation reactions and functional group modifications. Critical parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance yield and purity.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Catalysts : Palladium-based catalysts or copper(I) iodide may facilitate triazole ring formation via click chemistry .
- Purification : Column chromatography or recrystallization is used to isolate the final product. Monitoring via TLC and NMR ensures reaction progression .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and carboxamide functionality .
- X-ray Crystallography : Resolves 3D molecular geometry, particularly the triazole ring conformation and phenylcarbamoyl orientation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₇H₁₅N₅O₂) and detects isotopic patterns .
Q. What preliminary biological activities have been reported for this compound?
Initial studies indicate:
- Enzyme inhibition : Selective inhibition of kinases (IC₅₀ ~ 0.5–2 µM) and proteases via competitive binding .
- Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (MIC = 8–16 µg/mL) .
- Cytotoxicity : IC₅₀ values of 10–20 µM in cancer cell lines (e.g., MCF-7, A549) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
Discrepancies often arise from:
- Solubility limitations : Low aqueous solubility (logP ≈ 3.5) may reduce bioavailability in cell-based assays. Use co-solvents (e.g., DMSO:PBS mixtures) or pro-drug strategies to improve delivery .
- Structural analogs : Minor substituent changes (e.g., halogenation at the phenyl ring) drastically alter target affinity. Conduct SAR studies to identify critical pharmacophores .
- Assay conditions : Standardize protocols (e.g., pH, incubation time) to minimize variability .
Q. What computational methods are suitable for predicting this compound’s mechanism of action?
- Molecular Docking : Simulate binding to kinase ATP pockets (e.g., EGFR, VEGFR) using AutoDock Vina or Schrödinger .
- QSAR Models : Correlate substituent electronegativity or steric bulk with bioactivity (e.g., ClogP vs. IC₅₀) .
- MD Simulations : Assess triazole ring flexibility and ligand-target stability over 100-ns trajectories .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
